2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate
Description
2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H9NO3·H2O
Properties
IUPAC Name |
2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.H2O/c1-4-3-6(10)7(8(11)12)5(2)9-4;/h3H,1-2H3,(H,9,10)(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAOTVCPDVOXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and subsequent crystallization to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar in structure but with different substituents.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate (CAS Number: 1989824-11-4) is a pyridine derivative with the molecular formula C8H9NO3·H2O. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure consists of a pyridine ring with two methyl groups and a carboxylic acid functional group. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO3·H2O |
| Molecular Weight | 183.16 g/mol |
| CAS Number | 1989824-11-4 |
| IUPAC Name | 2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid; hydrate |
Antimicrobial Properties
Research indicates that 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a recent study, the compound was tested against several bacterial strains, yielding promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest.
Research Findings
A study focusing on its effects on human cancer cell lines reported the following:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 ± 2 |
| MCF-7 (breast cancer) | 20 ± 3 |
| A549 (lung cancer) | 18 ± 1 |
These results highlight the compound's potential as a therapeutic agent in oncology.
While specific targets of action for this compound remain largely unknown, it is believed that its mechanism of action may involve:
- Disruption of cellular membranes leading to increased permeability and cell death.
- Inhibition of key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Induction of oxidative stress , resulting in damage to cellular components.
Comparison with Similar Compounds
When compared to other pyridine derivatives, such as 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid , 2,6-Dimethyl-4-oxo exhibits unique biological properties attributable to its specific substitution pattern on the pyridine ring.
Similar Compounds Overview
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid | Similar core structure | Moderate antibacterial activity |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | Different functional groups | Limited anticancer properties |
The distinct characteristics of 2,6-Dimethyl-4-oxo make it a valuable subject for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives of this scaffold are typically synthesized via cyclocondensation of β-ketoesters with amines or ammonium acetate under acidic or reflux conditions. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate analogs are generated through hydrolysis and esterification of intermediates in ethanol/water mixtures, with reaction times and temperature critical for yield optimization (e.g., 1 h reflux at 80°C) . Multi-step protocols involving substitution and hydrolysis are also employed, with careful pH control during hydrolysis to avoid byproducts .
Q. Which analytical techniques are most reliable for characterizing the structure of this compound and its analogs?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR to resolve aromatic protons, methyl groups, and carboxyclic moieties (e.g., δ 1.95 ppm for CH3 in dihydropyridine rings ).
- X-ray crystallography to validate planar conformations and hydrogen-bonding networks (e.g., bifurcated N–H⋯(O,O) interactions in crystal lattices ).
- IR spectroscopy to identify carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (OH, ~3450 cm⁻¹) stretches .
Q. How does hydration influence the physicochemical properties of this compound?
- Methodological Answer : Hydration alters solubility, stability, and hydrogen-bonding capacity. Thermogravimetric analysis (TGA) and Karl Fischer titration quantify water content, while comparative solubility studies in polar vs. nonpolar solvents (e.g., DMSO vs. chloroform) assess hydration-driven changes . Hydrate forms may exhibit reduced crystallinity compared to anhydrous analogs, impacting formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example:
- Dynamic NMR at variable temperatures can distinguish tautomeric equilibria (e.g., keto-enol shifts in dihydropyridines ).
- Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts, enabling direct comparison with experimental data .
- Powder X-ray diffraction identifies polymorphic forms that may skew spectral interpretations .
Q. What strategies mitigate side reactions during functionalization of the dihydropyridine ring?
- Methodological Answer : Key approaches include:
- Protecting group chemistry : Temporarily masking the carboxylic acid (e.g., as methyl esters) to prevent unwanted nucleophilic attack during alkylation or acylation .
- Regioselective catalysis : Using Pd-mediated cross-coupling to target specific positions (e.g., C-5 or C-6) without disrupting the 4-oxo moiety .
- Low-temperature reactions (–20°C to 0°C) to suppress ring-opening or oxidation side pathways .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking predicts binding affinities to target proteins (e.g., bacterial DNA gyrase for antimicrobial analogs ).
- QSAR modeling correlates substituent electronic effects (Hammett σ values) with observed activity, prioritizing electron-withdrawing groups at C-2/C-6 for improved potency .
- ADMET profiling screens for pharmacokinetic liabilities (e.g., logP adjustments to enhance blood-brain barrier penetration) .
Key Challenges & Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
